molecular formula C6H2F12O3S B1304629 2,2,2-Trifluoroethyl Nonafluorobutanesulfonate CAS No. 79963-95-4

2,2,2-Trifluoroethyl Nonafluorobutanesulfonate

Cat. No. B1304629
CAS RN: 79963-95-4
M. Wt: 382.13 g/mol
InChI Key: KJGYBFLEIPDFNQ-UHFFFAOYSA-N
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Patent
US06599922B2

Procedure details

The process according to claim 12, wherein the perfluorobutanesulphonate alkaline salts are solubilised in methanol and treated with gaseous hydrochloric acid to give the corresponding perfluorobutanesulphonic acid which, after treatment with PCl5 is transformed into the corresponding perfluorobutanesulphonyl chloride, the latter reacts with 2,2,2-trifluoroethanol and triethylamine in dichloromethane to give 2,2,2-trifluoroethanol perfluorobutanesulphonate, which is recycled in the reaction at phase a).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[F:7][C:8]([F:23])([S:19](Cl)(=[O:21])=[O:20])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12].[F:24][C:25]([F:29])([F:28])[CH2:26][OH:27].C(N(CC)CC)C>ClCCl>[F:7][C:8]([F:23])([S:19]([O:27][CH2:26][C:25]([F:29])([F:28])[F:24])(=[O:21])=[O:20])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OCC(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.